molecular formula C7H9F3O3 B1317320 Ethyl 5,5,5-trifluoro-4-oxopentanoate CAS No. 70961-05-6

Ethyl 5,5,5-trifluoro-4-oxopentanoate

Cat. No. B1317320
CAS RN: 70961-05-6
M. Wt: 198.14 g/mol
InChI Key: SYCYZTBFHCQFQZ-UHFFFAOYSA-N
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Description

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5,5,5-trifluoro-4-oxopentanoate is 1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Use in Acid Catalysis

Ethyl 5,5,5-trifluoro-4-oxopentanoate (EOP) has been studied for its role in the etherification of 5-hydroxymethylfurfural in anhydrous ethanol. The conversion to EOP occurs through parallel reactions, influenced by the presence of Lewis and Bronsted acid sites in zeolites, highlighting its utility in acid-catalyzed chemical transformations (Lanzafame et al., 2017).

2. Enantioselective Synthesis

Ethyl 5,5,5-trifluoro-4-oxopentanoate derivatives have been synthesized through enantioselective processes. For example, the Baker's yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate, a related compound, demonstrates the potential of using biological agents for the enantioselective synthesis of such compounds (Davoli et al., 1999).

3. Combustion Kinetics in Biofuel

Ethyl levulinate, a compound closely related to ethyl 5,5,5-trifluoro-4-oxopentanoate, has been studied for its combustion kinetics, making it a candidate for biofuel applications. Research indicates its suitability as a gasoline fuel component and its potential as an octane booster (Ghosh et al., 2018).

4. Application in Organic Synthesis

Ethyl 2,4-dioxopentanoate, a structurally similar compound, undergoes condensation with ethyl trifluoroacetate, leading to derivatives that are pivotal in organic synthesis. This demonstrates the potential of ethyl 5,5,5-trifluoro-4-oxopentanoate in the synthesis of complex organic molecules (Usachev et al., 2007).

5. Synthesis of Pharmaceutical Intermediates

Research on compounds like ethyl 5,5-dimethoxy-3-oxopentanoate, which bears structural similarities, has led to methods for the enantioselective synthesis of intermediates crucial in statin drug production. Such studies underscore the potential of ethyl 5,5,5-trifluoro-4-oxopentanoate in pharmaceutical synthesis (Korostylev et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 5,5,5-trifluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCYZTBFHCQFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538793
Record name Ethyl 5,5,5-trifluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5,5-trifluoro-4-oxopentanoate

CAS RN

70961-05-6
Record name Ethyl 5,5,5-trifluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5,5,5-trifluoro-4-oxopentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a one-necked round-bottomed flask equipped with a distillation head and cooler, a mixture of 2-(2,2,2-trifluoro-acetyl)-succinic acid diethyl ester (54.6 g, 202 mmol) and boronic acid (12.5 g, 202 mmol) is heated to 170° C. Heating is continued for4 h, during which time ethanol is gradually distilled off as it is formed. After cooling to room temperature, the reaction mixture is poured onto ice and extracted twice with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4 and concentrated at reduced pressure to afford a brown oil. The crude product is purified by distillation (60° C., 10 mbar) to afford the title compound as a colorless liquid (17.3 g, 87.3 mmol, 43%). 1H NMR (400 MHz, CDCl3, 298 K): δ=4.15 (q, J=7.1 Hz, 2H), 3.02 (t, J=6.4 Hz, 2H), 2.70 (t, J=6.4 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H). MS (ES+): 199 (M(C7H9F3O3)+H)+.
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Synthesis routes and methods II

Procedure details

45 g of the product of Step A, 10.3 g of boric acid and 1 g of p-toluenesulfonic acid were heated at 180° C. for 3 hours and the mixture was poured into ice and extracted with ethyl acetate. The mixture was decanted, dried and concentrated under reduced pressure and the residue was distilled to obtain 10.8 g of expected product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wan, J Hou, H Jiang, Y Wang, S Zhu, H Deng, J Hao - Tetrahedron, 2009 - Elsevier
A concise and general synthetic route toward the small and medium-sized fluoroalkyl substituted 1,2-diaza-3-one heterocyclic ring skeletons via a sequential reaction of condensation …
Number of citations: 40 www.sciencedirect.com

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